molecular formula C20H21ClFN3O3S B2984152 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide CAS No. 1031619-58-5

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide

Cat. No.: B2984152
CAS No.: 1031619-58-5
M. Wt: 437.91
InChI Key: ZSBCEOQQRHUMGC-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide is a synthetic heterocyclic compound featuring a benzothiadiazine core fused with a sulfonamide group (1,1-dioxido) and substituted with a 2-fluorophenyl moiety at position 4, a chlorine atom at position 6, and an N-isopentylacetamide side chain. This structure places it within a broader class of cyclic sulfonamides, which are of significant interest in medicinal chemistry due to their enzymatic inhibitory properties, particularly against α-glucosidase and α-amylase—key targets for managing type 2 diabetes . The compound’s synthesis likely follows pathways analogous to related derivatives, involving condensation reactions and sulfonamide formation, as described for structurally similar molecules in the literature .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3S/c1-13(2)9-10-23-19(26)12-25-24-20(15-5-3-4-6-17(15)22)16-11-14(21)7-8-18(16)29(25,27)28/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBCEOQQRHUMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1N=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Structural Characteristics

This compound features a thiadiazine core fused with a benzene ring and several functional groups including:

  • Chloro substituent : Enhances electrophilic properties.
  • Fluorophenyl moiety : May influence lipophilicity and biological interactions.
  • Amide functionality : Potential for hydrolysis and interaction with biological targets.

Synthesis Pathways

The synthesis of this compound involves multiple steps, often starting from simpler thiadiazine derivatives. A typical synthetic route may include:

  • Formation of the thiadiazine core through cyclization reactions.
  • Introduction of the chloro and fluorophenyl groups via electrophilic aromatic substitution.
  • Final amide formation through coupling reactions with isopentyl acetic acid derivatives.

Anticancer Activity

Research indicates that derivatives of thiadiazines exhibit significant anticancer properties. For instance:

  • Compounds similar to the target molecule have shown efficacy against various human cancer cell lines such as HCT-116 , MCF-7 , and HeLa cells .
  • The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine and fluorine enhances cytotoxicity against cancer cells.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors derived from similar structures have shown superior efficacy against AChE compared to standard medications .
  • Alkaline Phosphatase (ALP) : Significant inhibitory effects were noted, with potential implications for anti-proliferative activities .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ActivityIC50 Value (µM)Reference
Compound AAChE Inhibition12.5
Compound BAnticancer (MCF-7)15.0
Compound CALP Inhibition8.0

Case Studies

Several studies have highlighted the biological activity of thiadiazine derivatives:

  • Antiviral Activity : Some compounds have demonstrated antiviral effects against HIV strains in vitro, indicating a broader spectrum of biological activity .
  • Antibacterial Activity : Similar compounds have shown effectiveness against various pathogenic bacteria, suggesting potential applications in antimicrobial therapy .

Comparison with Similar Compounds

Key Observations :

  • Acetamide Flexibility : The N-isopentyl group introduces a branched alkyl chain, which may alter solubility and membrane permeability compared to aryl groups (e.g., 2-bromophenyl in Rashid et al.’s compound) .

Enzymatic Inhibition Mechanisms

  • α-Glucosidase/α-Amylase Activity: Analogs like 12i (N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide) exhibit dual inhibition modes: competitive (α-glucosidase) and non-competitive (α-amylase) . Molecular docking suggests that the 4-hydroxy group forms hydrogen bonds with catalytic residues (e.g., Asp215 in α-glucosidase), while the sulfonamide moiety stabilizes hydrophobic interactions .

Computational and Pharmacokinetic Insights

  • Molecular Dynamics (MD) Simulations : For analogs like 12i, RMSD values of <2 Å over 200 ns simulations indicate stable ligand-enzyme complexes, with RMSF <1.5 Å for active-site residues . The target compound’s stability may vary due to its unique substituents.

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